4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate
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Overview
Description
4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a 4-chloro-2,5-dimethoxybenzenesulfonate moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The compound may influence a variety of pathways, depending on its specific targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate. Factors such as temperature, pH, and the presence of other molecules could potentially affect how the compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate typically involves a multi-step process. One common method starts with the acetylation of 4-aminophenol to form 4-(acetylamino)phenol. This intermediate is then subjected to a sulfonation reaction with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-(Acetylamino)phenyl 4-chloro-2,5-dimethylbenzenesulfonate: Similar in structure but with methyl groups instead of methoxy groups.
4-(Acetylamino)phenyl 4-bromo-2,5-dimethoxybenzenesulfonate: Contains a bromo group instead of a chloro group.
4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonamide: Features a sulfonamide group instead of a sulfonate group.
Uniqueness
4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both acetylamino and sulfonate groups can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-acetamidophenyl) 4-chloro-2,5-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-10(19)18-11-4-6-12(7-5-11)24-25(20,21)16-9-14(22-2)13(17)8-15(16)23-3/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHOHHIGEYVGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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